molecular formula C13H19N3O4S B5600854 1-(ethylsulfonyl)-4-(2-nitrobenzyl)piperazine

1-(ethylsulfonyl)-4-(2-nitrobenzyl)piperazine

Cat. No. B5600854
M. Wt: 313.37 g/mol
InChI Key: UZZLAGRPSAUYRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(ethylsulfonyl)-4-(2-nitrobenzyl)piperazine often involves multi-step chemical reactions including alkylation, reduction, and sulfonylation. For instance, compounds with structural similarities have been synthesized through reactions involving piperazine derivatives that are substituted with different groups, leading to a variety of potential biological activities (Borrmann et al., 2009)(Borrmann et al., 2009). Such synthetic routes are often tailored to introduce specific functional groups that confer desired properties to the final compound.

Molecular Structure Analysis

The molecular structure of compounds in the piperazine family, including variations like this compound, can be analyzed using techniques such as X-ray crystallography and Density Functional Theory (DFT) calculations. These studies reveal the conformational preferences of the piperazine ring and the spatial arrangement of the substituent groups, which are critical for understanding the compound's reactivity and interaction with biological targets. For example, a study on benzenesulfonamide compounds containing piperazine rings demonstrated the use of DFT and X-ray crystallography to elucidate their structures (Xiao et al., 2022)(Xiao et al., 2022).

Scientific Research Applications

Adenosine A2B Receptor Antagonists

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which include derivatives structurally related to 1-(ethylsulfonyl)-4-(2-nitrobenzyl)piperazine, were developed and characterized as adenosine A2B receptor antagonists. These compounds have shown high selectivity and subnanomolar affinity towards the A2B adenosine receptors. One notable compound, PSB-603, exhibited significant A2B-specific antagonistic activity with virtually no affinity for other adenosine receptor subtypes up to a concentration of 10 μM. A tritiated form of PSB-603 was also developed as a radioligand, providing a valuable tool for the selective labeling of A2B receptors in both human and rodent models (Borrmann et al., 2009).

Potential Anti-Malarial Agents

The crystal structures of certain piperazine derivatives with anti-malarial activity were reported, indicating the significance of specific substituents for generating activity. These studies provide insights into the structural basis of anti-malarial efficacy of piperazine derivatives, including those structurally similar to this compound. The molecular conformation and intermolecular interactions such as hydrogen bonding and π-π stacking were analyzed to understand their biological activity (Cunico et al., 2009).

Antibacterial Activities of Piperazine Derivatives

A study on the synthesis and antibacterial activities of various 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives revealed that certain compounds exhibited significant antibacterial properties. These findings underscore the potential of piperazine derivatives, including those related to this compound, in developing new antibacterial agents (Wu Qi, 2014).

Reactivity in Microemulsions

Research into the reactivity of amines, including piperazine derivatives, in microemulsions has provided quantitative explanations for the kinetics of nitrosation reactions. These studies offer insights into the behavior of compounds like this compound in complex reaction media, highlighting the role of the surfactant film and aqueous pseudophase in facilitating these reactions (García‐Río et al., 1996).

Anti-HIV Activity

Piperazine derivatives have been explored for their potential in HIV treatment. The synthesis and evaluation of new 5-substituted piperazinyl-4-nitroimidazole derivatives aimed at developing non-nucleoside reverse transcriptase inhibitors demonstrate the versatility of piperazine-based compounds in therapeutic applications. These compounds were tested for their anti-HIV-1 and anti-HIV-2 activities, revealing the potential of piperazine derivatives in antiviral drug development (Al-Masoudi et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it could interact with biological targets through the piperazine ring, which is a common structural motif in many pharmaceuticals .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as pharmaceuticals, given the presence of the piperazine ring . Additionally, the reactivity of the nitro group could be exploited in synthetic chemistry .

properties

IUPAC Name

1-ethylsulfonyl-4-[(2-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-2-21(19,20)15-9-7-14(8-10-15)11-12-5-3-4-6-13(12)16(17)18/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZLAGRPSAUYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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